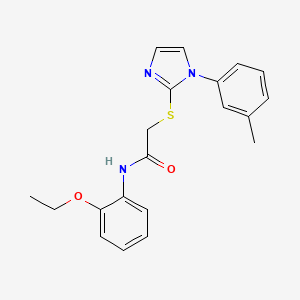

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Descripción

N-(2-Ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative featuring a 2-ethoxyphenyl group linked via an acetamide bridge to a 1-(m-tolyl)-substituted imidazole ring. Its structure combines a sulfur-containing imidazole core with a substituted aromatic acetamide moiety, a design common in bioactive molecules targeting enzymes or receptors. The ethoxy group at the ortho position of the phenyl ring and the m-tolyl substituent on the imidazole are critical for modulating lipophilicity and electronic properties, influencing solubility and target binding .

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-3-25-18-10-5-4-9-17(18)22-19(24)14-26-20-21-11-12-23(20)16-8-6-7-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTUFMTUHXFBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.

Thioether formation: The imidazole derivative is then reacted with a halogenated acetamide in the presence of a base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether and amine derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

The compound N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is an imidazole derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, synthesis, and biological activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxyphenyl group, a tolyl group, and an imidazole ring linked through a thioacetamide moiety. The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

- Thioacetamide Linkage : The imidazole derivative is reacted with a thioacetamide precursor to introduce the thioacetamide linkage.

- Introduction of Ethoxyphenyl and Tolyl Groups : These groups are added via nucleophilic substitution reactions.

The resulting compound exhibits significant potential for biological activity due to its structural features that facilitate interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that similar imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound's potential as an anticancer agent has been explored through cytotoxicity assays on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). Studies indicate that similar compounds can induce cytotoxic effects, with IC50 values suggesting significant activity against these cell lines.

Materials Science

The compound may also find applications in materials science as a precursor for developing novel materials or as a building block for synthesizing more complex molecules. Its unique structural characteristics allow for modifications that can enhance solubility and bioavailability.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related imidazole derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that structural modifications may enhance therapeutic efficacy.

- Antimicrobial Efficacy Assessment : Research indicated that another imidazole derivative exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

- Electron-Donating vs. m-Tolyl’s methyl group provides steric stabilization, contrasting with the polar benzoyl group in compound 15 , which may reduce membrane permeability.

Impact on Solubility and Melting Points :

- Ethoxy and methoxy substituents (e.g., compound 6e in ) improve aqueous solubility compared to halogenated derivatives (e.g., 4-bromophenyl in compound 9c ).

- Higher melting points in halogenated analogs (e.g., 158–160°C for compound 15 ) suggest stronger intermolecular forces compared to the target compound’s likely lower melting range.

Biological Activity Trends :

- While direct activity data for the target compound are absent, structurally similar compounds exhibit antimicrobial, anticancer, or enzyme-inhibitory effects. For example:

- Compound 9c (4-bromophenyl derivative) showed strong binding in docking studies with enzymes like α-glucosidase .

Actividad Biológica

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound belonging to the class of imidazole derivatives, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An ethoxyphenyl group

- A tolylic group

- An imidazole ring connected through a thioacetamide linkage

This structural configuration is believed to contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioacetamide moiety may facilitate covalent bonding with target proteins. Such interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study assessing various imidazole compounds found that those similar in structure to this compound demonstrated efficacy against multiple bacterial strains, suggesting a promising role in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative with a similar structure was found to inhibit cell proliferation in breast cancer models by targeting specific signaling pathways .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that an imidazole derivative significantly reduced tumor size when combined with standard chemotherapy .

- Infection Control : Another study demonstrated that patients treated with an imidazole-based antimicrobial agent showed a marked decrease in infection rates post-surgery compared to control groups .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the ethoxy and thioacetamide groups can enhance biological activity, indicating that these functional groups play a critical role in the compound's efficacy .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Similar Imidazole Derivative | Antimicrobial | Bacterial cell wall disruption |

| Tolyl-containing Compound | Anticancer | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.